Ethyl-2,2,2-D3-triphenylphosphonium bromide
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Overview
Description
Ethyl-2,2,2-D3-triphenylphosphonium bromide: is a deuterated compound with the molecular formula C20H17BrD3P. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of a triphenylphosphonium group attached to an ethyl group, where the hydrogen atoms are replaced by deuterium (D).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
It has been used as a reactant for the synthesis of d-amino acids from l-cysteine-derived thiazolidines, leiodolide a via aldol reactions and horner-wadsworth-emmons olefination, and cycloalkanoindolines via diastereoselective intramolecular inimo-ene reactions .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
It is known to be stable if stored under recommended conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-D3-triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with ethyl bromide-2,2,2-d3. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction proceeds as follows:
(C6H5)3P+CD3CH2Br→(C6H5)3P+CD3CH2Br−
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl-2,2,2-D3-triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyl-2,2,2-D3-triphenylphosphonium hydroxide.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl-2,2,2-D3-triphenylphosphonium bromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of labeled compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts.
Comparison with Similar Compounds
Ethyltriphenylphosphonium bromide: Similar structure but without deuterium labeling.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of an ethyl group.
Propyltriphenylphosphonium bromide: Contains a propyl group instead of an ethyl group.
Uniqueness: Ethyl-2,2,2-D3-triphenylphosphonium bromide is unique due to its deuterium labeling, which provides enhanced stability and allows for its use in tracing studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential.
Properties
IUPAC Name |
triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXDQQHTCHJ-NIIDSAIPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-55-0 |
Source
|
Record name | Phosphonium, 1-(ethyl-2,2,2-d3)-1,1,1-triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1560-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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